2-amino-N,N,5-trimethylbenzamide
Overview
Description
2-amino-N,N,5-trimethylbenzamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-amino-N,N,5-trimethylbenzamide, also known as Trimethobenzamide, is the chemoreceptor trigger zone (CTZ) . The CTZ is an area in the medulla oblongata that receives inputs from blood-borne drugs or hormones, and communicates with the vomiting center to induce vomiting .
Mode of Action
Trimethobenzamide acts as an antagonist of the D2 receptor . It is believed to affect the CTZ of the medulla oblongata to suppress nausea and vomiting . In dogs pretreated with trimethobenzamide HCl, the emetic response to apomorphine is inhibited, while little or no protection is afforded against emesis induced by intragastric copper sulfate .
Biochemical Pathways
It is known that the compound’s action most likely involves the ctz . By inhibiting the D2 receptor, trimethobenzamide may interfere with the normal function of the CTZ, thereby preventing the transmission of emetic impulses to the vomiting center .
Pharmacokinetics
It is known that the relative bioavailability of the capsule formulation compared to the solution is 100% . This suggests that the compound is well-absorbed in the body.
Result of Action
The primary result of trimethobenzamide’s action is the prevention of nausea and vomiting in humans . This is achieved through its antagonistic effect on the D2 receptor in the CTZ, which inhibits the transmission of emetic impulses to the vomiting center .
Properties
IUPAC Name |
2-amino-N,N,5-trimethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-4-5-9(11)8(6-7)10(13)12(2)3/h4-6H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSZIIIESSNAIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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